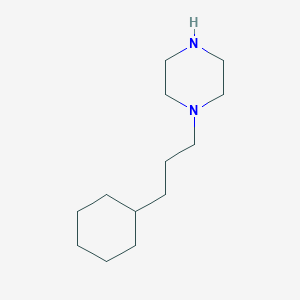

1-(3-Cyclohexylpropyl)piperazine

Übersicht

Beschreibung

1-(3-Cyclohexylpropyl)piperazine is an organic compound with the molecular formula C13H26N2. It is a derivative of piperazine, characterized by the presence of a cyclohexylpropyl group attached to the nitrogen atom of the piperazine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(3-Cyclohexylpropyl)piperazine can be synthesized through several methods. One common approach involves the reaction of cyclohexylpropylamine with piperazine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate catalysts to enhance the efficiency of the reaction. The final product is usually purified through distillation or recrystallization to achieve the desired purity .

Analyse Chemischer Reaktionen

General Reactivity of Piperazine Derivatives

Piperazines, including 1-(3-Cyclohexylpropyl)piperazine, exhibit a range of chemical reactivity due to the presence of nitrogen atoms in their structure. The following reactions are commonly associated with piperazine derivatives:

-

Acylation : The amine groups in piperazines can react with acyl halides or anhydrides to form amides, facilitating the introduction of functional groups onto the piperazine ring.

-

Alkylation : Piperazines can undergo alkylation reactions where alkyl halides react with the nitrogen atoms, allowing for the substitution of hydrogen atoms with various alkyl groups.

-

N-oxidation : Piperazines can be oxidized to form N-oxides through reactions with oxidizing agents such as peracids or hydrogen peroxide.

-

Coordination Chemistry : The nitrogen atoms in piperazines can coordinate with metal ions, forming stable complexes that exhibit unique properties and reactivity .

Reaction Mechanisms

The mechanisms for the reactions involving this compound can be outlined as follows:

-

Nucleophilic Substitution : In nucleophilic substitution reactions, the nitrogen atom in piperazine acts as a nucleophile, attacking an electrophilic carbon atom in the cyclohexyl halide, leading to the formation of a new C-N bond.

-

Formation of Amides : During acylation, the lone pair on the nitrogen atom attacks the carbonyl carbon of an acyl halide, resulting in the formation of an amide bond and releasing a halide ion.

Pharmacological Potential

Research indicates that piperazine derivatives have potential therapeutic applications, particularly in treating neurological disorders and other medical conditions due to their ability to interact with neurotransmitter receptors .

Future Research Directions

Further studies are warranted to explore:

-

The biological activity of synthesized derivatives.

-

Optimization of synthetic routes for improved yields and efficiency.

-

Investigation into novel applications within medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

1-(3-Cyclohexylpropyl)piperazine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the preparation of complex organic molecules.

Biological Studies: It is employed in studies investigating the biological activity of piperazine derivatives.

Industrial Applications: The compound is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1-(3-Cyclohexylpropyl)piperazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s effects are mediated through pathways involving receptor binding, signal transduction, and subsequent cellular responses .

Vergleich Mit ähnlichen Verbindungen

- 1-(2-Cyclohexylethyl)piperazine

- 1-(4-Cyclohexylbutyl)piperazine

- 1-(3-Phenylpropyl)piperazine

Comparison: 1-(3-Cyclohexylpropyl)piperazine is unique due to the specific length and structure of its cyclohexylpropyl group, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted applications .

Biologische Aktivität

Overview

1-(3-Cyclohexylpropyl)piperazine is an organic compound with the molecular formula C13H26N2, classified as a piperazine derivative. This compound has garnered attention in the field of medicinal chemistry due to its biological activity, particularly its interactions with neurotransmitter systems and potential therapeutic applications.

This compound primarily acts as a GABA receptor agonist , enhancing the effects of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system. This interaction leads to increased chloride ion influx, hyperpolarization of neuronal membranes, and a reduction in neuronal excitability, which can result in sedative and anxiolytic effects.

Interaction with Acetylcholinesterase

The compound also interacts with acetylcholinesterase , an enzyme that degrades acetylcholine in synaptic clefts. By inhibiting this enzyme, this compound leads to an accumulation of acetylcholine, prolonging neurotransmission and potentially influencing cognitive functions.

Pharmacokinetics

Upon entering systemic circulation, this compound undergoes partial oxidation and elimination as an unchanged compound. Its pharmacokinetic profile is essential for understanding its therapeutic potential and safety.

Cellular Effects

Research indicates that this compound can induce apoptosis in cancer cells by activating caspases (specifically caspase-3 and caspase-9), leading to DNA fragmentation and cell death. This apoptotic effect highlights its potential as an anticancer agent.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown significant activity against A549 (lung cancer) and HeLa (cervical cancer) cells with IC50 values indicating effective inhibition of cell growth .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other piperazine derivatives:

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 1-(2-Cyclohexylethyl)piperazine | Varies | GABA receptor modulation |

| 1-(4-Cyclohexylbutyl)piperazine | Varies | GABA receptor modulation |

| 1-(3-Phenylpropyl)piperazine | Varies | Acetylcholinesterase inhibition |

This table illustrates how different structural modifications can influence the pharmacological properties and biological activities of piperazine derivatives.

Antitumor Activity

A study highlighted the antitumor potential of piperazine derivatives, including this compound, demonstrating that these compounds can sensitize cancer cells to apoptotic stimuli. The findings suggest that structural modifications significantly impact their efficacy against specific cancer types .

Neuropharmacological Studies

Research focusing on the neuropharmacological aspects revealed that compounds similar to this compound could modulate neurotransmitter systems effectively. These studies emphasize the importance of piperazine derivatives in developing new therapeutic agents for neurological disorders .

Eigenschaften

IUPAC Name |

1-(3-cyclohexylpropyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2/c1-2-5-13(6-3-1)7-4-10-15-11-8-14-9-12-15/h13-14H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOANQOHRPIHTIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372035 | |

| Record name | 1-(3-cyclohexylpropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

800372-97-8 | |

| Record name | 1-(3-cyclohexylpropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.